molecular formula C20H21N3O B3018541 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 514185-14-9

5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No.: B3018541
CAS No.: 514185-14-9
M. Wt: 319.408
InChI Key: JGIYPOIEJZBYNH-UHFFFAOYSA-N
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Description

5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of quinoline and piperazine, which are known for their diverse applications in medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol, also known as PPMQ, is carbon steel (CS) . The compound acts as a corrosion inhibitor for carbon steel in acidic environments .

Mode of Action

PPMQ interacts with the surface of carbon steel by physisorption . It forms a protective film on the steel surface, which inhibits the corrosion process . The compound functions as a mixed type inhibitor with a predominant cathodic effect .

Biochemical Pathways

It’s known that the compound interferes with the electrochemical processes that lead to corrosion .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the behavior of PPMQ in the corrosion inhibition context. The inhibition efficiency of PPMQ was found to increase with increasing inhibitor concentration and to decrease with increasing temperature . This suggests that the compound’s effectiveness is influenced by its concentration and the environmental temperature.

Result of Action

The primary result of PPMQ’s action is the reduction of corrosion in carbon steel. The compound achieves this by forming a protective film on the steel surface . Electrochemical measurements have shown that PPMQ can reach an efficiency of up to 96% at an optimal concentration of 10^-3 M at 298 K .

Action Environment

The action of PPMQ is influenced by environmental factors such as temperature and the presence of an acidic medium (1.0 M HCl). The compound’s inhibition efficiency decreases with increasing temperature . This suggests that PPMQ is more effective at lower temperatures. Furthermore, the compound has been tested and found effective in a highly acidic environment (1.0 M HCl), which is commonly encountered in industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific combination of quinoline and piperazine moieties, which confer distinct chemical reactivity and biological activity. Its ability to act as a corrosion inhibitor and its potential therapeutic applications make it a compound of significant interest .

Properties

IUPAC Name

5-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-19-9-8-16(18-7-4-10-21-20(18)19)15-22-11-13-23(14-12-22)17-5-2-1-3-6-17/h1-10,24H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIYPOIEJZBYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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